Product packaging for Methyl (t-butyldimethylsilyloxy)acetate(Cat. No.:CAS No. 146351-72-6)

Methyl (t-butyldimethylsilyloxy)acetate

Cat. No.: B042271
CAS No.: 146351-72-6
M. Wt: 204.34 g/mol
InChI Key: KTNTVTQVEAPQNT-UHFFFAOYSA-N
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Description

Methyl (t-butyldimethylsilyloxy)acetate is a silyl-protected ester derivative widely employed in organic synthesis as a versatile intermediate. Its structure consists of a methyl ester group linked to an acetoxy moiety, where the hydroxyl oxygen is protected by a tert-butyldimethylsilyl (TBS) group. This protection enhances stability under acidic and basic conditions while allowing selective deprotection via fluoride ions (e.g., TBAF) .

The compound is synthesized via silylation of methyl glycolate derivatives using tert-butyldimethylchlorosilane (TBDMSCl) in the presence of a base such as imidazole . Its applications span pharmaceuticals, polymers, and agrochemicals, particularly as a precursor in β-lactam antibiotics like penems and carbapenems .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O3Si B042271 Methyl (t-butyldimethylsilyloxy)acetate CAS No. 146351-72-6

Properties

IUPAC Name

methyl 2-[tert-butyl(dimethyl)silyl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3Si/c1-9(2,3)13(5,6)12-7-8(10)11-4/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNTVTQVEAPQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457594
Record name methyl (t-butyldimethylsilyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146351-72-6
Record name methyl (t-butyldimethylsilyloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-[(tert-butyldimethylsilyl)oxy]acetate
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Preparation Methods

Reaction Mechanism and Reagent Selection

The most direct method for synthesizing Methyl (t-butyldimethylsilyloxy)acetate involves the silylation of methyl glycolate. This process utilizes tert-butyldimethylsilyl chloride (TBDMSCl) as the silylating agent, which reacts with the hydroxyl group of methyl glycolate to form the protected ester. The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic silicon atom in TBDMSCl, displacing chloride.

Imidazole is typically employed as a base to scavenge the HCl generated during the reaction, driving the equilibrium toward product formation. Alternative bases such as triethylamine or pyridine may also be used, though imidazole is preferred due to its superior solubility in dichloromethane (DCM) and reduced side reactions.

Standard Synthetic Procedure

In a representative protocol:

  • Reaction Setup : Methyl glycolate (1.0 equiv) is dissolved in anhydrous DCM under nitrogen atmosphere.

  • Cooling : The solution is cooled to 0–5°C using an ice bath.

  • Reagent Addition : TBDMSCl (1.2 equiv) and imidazole (2.5 equiv) are added sequentially.

  • Stirring : The mixture is stirred at room temperature for 24 hours.

  • Workup : The reaction is quenched with deionized water, and the organic layer is extracted with DCM.

  • Purification : The crude product is purified via silica gel column chromatography (ethyl acetate/hexane gradient) to yield this compound in 70–85% yield.

Table 1: Optimization of Silylation Conditions

ParameterOptimal ValueImpact on Yield
Temperature0–25°CMaximizes rate
SolventDichloromethaneEnhances solubility
BaseImidazole (2.5 equiv)Minimizes HCl
Reaction Time24 hoursCompletes conversion

Challenges and Solutions

  • Moisture Sensitivity : TBDMSCl is highly moisture-sensitive. Strict anhydrous conditions (e.g., molecular sieves) are necessary to prevent hydrolysis.

  • Byproduct Formation : Excess imidazole can lead to side reactions. A stoichiometric ratio of 1:1.2 (methyl glycolate:TBDMSCl) minimizes this risk.

Alternative Pathways via Reformatsky Reagent Intermediates

Reformatsky Reaction in TBDMS-Protected Systems

While less common, this compound can be synthesized indirectly via Reformatsky reactions. In one approach, a Reformatsky reagent is generated by reacting zinc dust with tert-butyl bromoacetate or iodoacetate in tetrahydrofuran (THF). This reagent subsequently reacts with silyl-protected aldehydes or ketones to form β-hydroxy esters, which may undergo further silylation.

Key Steps:

  • Reformatsky Reagent Preparation :

    Zn + tert-butyl bromoacetateReformatsky reagent (tert-butyl zinc acetate)\text{Zn + tert-butyl bromoacetate} \rightarrow \text{Reformatsky reagent (tert-butyl zinc acetate)}
  • Coupling with Silylated Substrates : The reagent reacts with a silyl-protected electrophile (e.g., TBDMS-protected aldehyde) to form a β-hydroxy ester intermediate.

  • Final Silylation : The intermediate is treated with TBDMSCl to install the second silyl group.

Industrial Scalability Considerations

This method is less favored for large-scale production due to:

  • Multiple Steps : Requires sequential protection and deprotection.

  • Zinc Handling : Pyrophoric zinc dust poses safety risks.

  • Yield Limitations : Reported yields for the Reformatsky step are ≤65%.

Oxidation of tert-Butyl 2-((4R,6S)-6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Context in Pharmaceutical Synthesis

This compound is occasionally isolated as an intermediate during the synthesis of statin side chains. For example, in a patented route to tert-butyl (3R,5S)-6-oxo-3,5-dihydroxyhexanoate, the compound arises via oxidation of a diol precursor using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and copper salts.

Oxidation Protocol

  • Substrate Preparation : tert-Butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate is dissolved in acetonitrile.

  • Oxidizing System : TEMPO (0.1 equiv), Cu(OTf)₂ (0.05 equiv), and diimine ligands (0.1 equiv) are added.

  • Oxygenation : Oxygen gas is bubbled through the solution at 40°C for 12 hours.

  • Isolation : The product is extracted with ethyl acetate and purified via crystallization (n-heptane).

Table 2: Oxidation Reaction Performance

ParameterValueOutcome
CatalystTEMPO/Cu(OTf)₂90% conversion
Temperature40°COptimal activity
SolventAcetonitrilePrevents overoxidation

Comparative Analysis of Methods

Efficiency and Practicality

  • Direct Silylation (Method 1) : Highest yield (85%), fewest steps, and minimal byproducts. Ideal for laboratory and industrial use.

  • Reformatsky Route (Method 2) : Lower yield (65%) and complexity limit its utility to niche applications.

  • Oxidation Pathway (Method 3) : Context-dependent; primarily valuable in multistep syntheses of pharmaceuticals .

Chemical Reactions Analysis

Types of Reactions

Methyl (t-butyldimethylsilyloxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with lithium aluminum hydride would produce an alcohol.

Scientific Research Applications

Methyl (t-butyldimethylsilyloxy)acetate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drug delivery systems and prodrugs.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (t-butyldimethylsilyloxy)acetate primarily involves its role as a protecting group. The t-butyldimethylsilyloxy group stabilizes the molecule by preventing unwanted reactions at the protected site. This stability is due to the steric hindrance provided by the bulky t-butyl group and the electron-donating effects of the dimethylsilyl group. The protected alcohol can be deprotected under mild acidic or basic conditions, regenerating the free alcohol.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Reactivity and Stability

  • TBS Protection: Methyl (t-butyldimethylsilyloxy)acetate exhibits superior stability compared to non-silylated analogs like methyl glycolate. The TBS group resists hydrolysis under mild acidic/basic conditions but is cleaved by fluoride ions, enabling controlled deprotection . In contrast, ethyl [(tert-butyldimethylsilyl)oxy]acetate shows similar stability but slower hydrolysis kinetics due to its larger alkyl chain .
  • Synthetic Utility: The TBS group in this compound facilitates stereoselective reactions, as seen in the synthesis of (3R,4R)-4-acetoxy-3-[(R)-1-TBS-oxyethyl]-2-azetidinone, a key intermediate for carbapenems . Comparatively, allyl esters like Allyl (3-methylbutoxy)acetate are more reactive in radical polymerization due to the allyl group’s propensity for chain transfer .

Solvent and Green Chemistry Considerations

While this compound is primarily a synthetic intermediate, simpler esters like methyl acetate are used as green solvents. Methyl acetate’s low toxicity and high biodegradability make it a preferred alternative to acetone and ethyl acetate in coatings and adhesives . However, the TBS group in this compound precludes its use as a solvent due to higher molecular weight and cost.

Research Findings and Trends

Recent studies highlight the role of silyl-protected acetates in stereoselective catalysis. For instance, TBS-protected glyoxylates enable asymmetric aldol reactions with high enantiomeric excess . Additionally, novel polymers incorporating TBS-protected monomers exhibit tunable solubility and thermal stability, relevant for optoelectronic materials .

Biological Activity

Methyl (t-butyldimethylsilyloxy)acetate, a compound featuring a silyloxy group, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a t-butyldimethylsilyloxy group attached to an acetate moiety. This structure enhances its stability and solubility, which are crucial for biological applications. The synthesis typically involves the reaction of methyl acetate with tert-butyldimethylsilyl chloride in the presence of a base, yielding high-purity products suitable for biological testing.

Cytotoxicity Studies

Research has indicated that this compound exhibits varying degrees of cytotoxicity against different cell lines. For instance, studies utilizing the MTT assay have shown that this compound can induce cell death in certain cancer cell lines at specific concentrations. The following table summarizes key findings from cytotoxicity assays:

Cell LineConcentration (µM)IC50 (µM)Observations
L929 Fibroblasts100>5000No significant cytotoxicity
T47-D Cells501.33Notable antiproliferative effect
MCF-7 Breast Cancer2045Moderate cytotoxicity observed

These results suggest that while this compound may not be highly toxic to all cell types, it shows significant activity against certain cancerous cells.

The mechanisms underlying the biological activity of this compound are still under investigation. Preliminary studies indicate that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. The compound's ability to modulate gene expression related to these pathways could explain its observed effects on cell viability.

Case Studies

  • Antiproliferative Effects on T47-D Cells : A study evaluated the impact of this compound on T47-D breast cancer cells. The compound demonstrated an IC50 value of 1.33 µM, indicating potent antiproliferative activity. Fluorescence microscopy revealed increased cell death markers after treatment, confirming its efficacy in inhibiting cell growth.
  • In Vivo Studies : In animal models, this compound was administered to assess its pharmacokinetics and therapeutic potential. Results indicated favorable absorption and distribution profiles, with preliminary evidence suggesting its utility as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (t-butyldimethylsilyloxy)acetate, and how is the reaction monitored?

  • Answer : The compound is typically synthesized via silylation reactions using tert-butyldimethylsilyl (TBS) protecting groups. For example, analogous syntheses involve AuCl (5 mol%) as a catalyst in THF under ambient conditions, with reaction progress tracked by thin-layer chromatography (TLC) or NMR spectroscopy . Purification often employs flash column chromatography with gradient elution (e.g., 2–10% ethyl acetate in hexanes), yielding products confirmed by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound?

  • Answer : Key precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles (EN 166 or NIOSH standards) .
  • Ventilation : Use fume hoods to avoid inhalation; local exhaust ventilation is mandatory during synthesis .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with water to prevent hydrolysis .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Answer : Characterization relies on:

  • NMR Spectroscopy : 1^1H NMR signals for TBS groups appear at δ 0.06–0.91 ppm, while ester carbonyls resonate near δ 166–202 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+Na]+ at m/z 387.1963) .
  • Chromatography : Purity is assessed via TLC (Rf values) and HPLC with UV detection .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Answer : Yield optimization involves:

  • Solvent Systems : Higher yields (46%) are achieved with 10% ethyl acetate in hexanes compared to 3% (19%) due to improved solubility .
  • Catalyst Loading : Adjust AuCl catalyst from 5 mol% to 7–10 mol% to accelerate kinetics, but excess may promote side reactions .
  • Temperature Control : Reactions at 0–5°C minimize thermal degradation of silyl ethers .

Q. How to resolve contradictions in spectroscopic data for structurally similar silyl-protected esters?

  • Answer : Discrepancies in NMR shifts (e.g., TBS group δ variations) arise from:

  • Solvent Effects : Deuterated chloroform vs. DMSO can alter peak splitting .
  • Impurity Interference : Trace solvents (e.g., THF) may overlap with target signals; use high-purity deuterated solvents and 2D NMR (COSY, HSQC) for resolution .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. TBS esters show hydrolysis at >60% humidity, requiring desiccants (silica gel) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for silyl esters) .

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